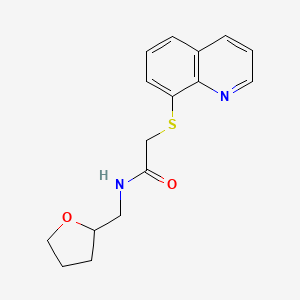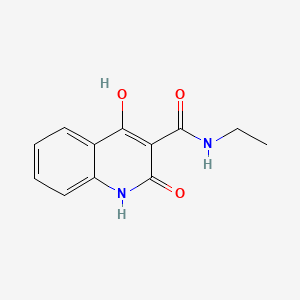![molecular formula C16H16ClNO3S2 B3875422 3-[(4-chlorophenyl)sulfonyl]-2-(2-methoxyphenyl)-1,3-thiazolidine](/img/structure/B3875422.png)
3-[(4-chlorophenyl)sulfonyl]-2-(2-methoxyphenyl)-1,3-thiazolidine
説明
3-[(4-chlorophenyl)sulfonyl]-2-(2-methoxyphenyl)-1,3-thiazolidine is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is known for its unique chemical structure and has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-2-(2-methoxyphenyl)-1,3-thiazolidine is not fully understood. However, research has shown that this compound exerts its biological effects by targeting various molecular pathways. For example, it has been found to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), which plays a key role in inflammation. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
3-[(4-chlorophenyl)sulfonyl]-2-(2-methoxyphenyl)-1,3-thiazolidine has been found to exhibit a range of biochemical and physiological effects. Some of the effects of this compound include:
1. Inhibition of cell proliferation: Research has shown that this compound inhibits the proliferation of cancer cells by inducing apoptosis.
2. Anti-inflammatory activity: This compound has been found to exhibit anti-inflammatory activity by inhibiting the activity of COX-2.
3. Antimicrobial activity: Studies have shown that 3-[(4-chlorophenyl)sulfonyl]-2-(2-methoxyphenyl)-1,3-thiazolidine exhibits antimicrobial activity against various bacteria and fungi.
実験室実験の利点と制限
One of the advantages of using 3-[(4-chlorophenyl)sulfonyl]-2-(2-methoxyphenyl)-1,3-thiazolidine in lab experiments is its potent biological activity. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. Additionally, the synthesis method for this compound is relatively straightforward, making it easy to produce in large quantities.
However, there are also some limitations to using 3-[(4-chlorophenyl)sulfonyl]-2-(2-methoxyphenyl)-1,3-thiazolidine in lab experiments. For example, the mechanism of action of this compound is not fully understood, which may make it difficult to design experiments that target specific molecular pathways. Additionally, the potential side effects of this compound are not well-known, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-[(4-chlorophenyl)sulfonyl]-2-(2-methoxyphenyl)-1,3-thiazolidine. Some of the potential areas for future research include:
1. Development of new anticancer drugs: The potent anticancer activity of this compound makes it a potential candidate for the development of new cancer drugs.
2. Investigation of the mechanism of action: Further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more targeted therapies.
3. Exploration of new therapeutic applications: The range of biochemical and physiological effects exhibited by this compound makes it a promising candidate for the development of new therapies for a variety of diseases.
In conclusion, 3-[(4-chlorophenyl)sulfonyl]-2-(2-methoxyphenyl)-1,3-thiazolidine is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound exhibits a range of biochemical and physiological effects, making it a promising candidate for further research. While there are some limitations to using this compound in lab experiments, its potent biological activity and relatively straightforward synthesis method make it a valuable tool for researchers in various fields.
科学的研究の応用
3-[(4-chlorophenyl)sulfonyl]-2-(2-methoxyphenyl)-1,3-thiazolidine has been extensively studied for its potential use in various scientific research applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. Some of the scientific research applications of 3-[(4-chlorophenyl)sulfonyl]-2-(2-methoxyphenyl)-1,3-thiazolidine include:
1. Anticancer activity: Research has shown that 3-[(4-chlorophenyl)sulfonyl]-2-(2-methoxyphenyl)-1,3-thiazolidine exhibits potent anticancer activity against various cancer cell lines.
2. Anti-inflammatory activity: This compound has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
3. Antimicrobial activity: Studies have shown that 3-[(4-chlorophenyl)sulfonyl]-2-(2-methoxyphenyl)-1,3-thiazolidine exhibits antimicrobial activity against various bacteria and fungi.
特性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-2-(2-methoxyphenyl)-1,3-thiazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S2/c1-21-15-5-3-2-4-14(15)16-18(10-11-22-16)23(19,20)13-8-6-12(17)7-9-13/h2-9,16H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXYNXXUHZQNIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl [(1-{2-[(2-methoxyphenoxy)acetyl]carbonohydrazonoyl}-2-naphthyl)oxy]acetate](/img/structure/B3875345.png)
![ethyl 2-[4-(benzyloxy)-3,5-dibromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3875348.png)

![1-(cyclohexylmethyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B3875360.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(4-methylphenyl)vinyl]-4-methylbenzamide](/img/structure/B3875364.png)
![N-(2,5-dimethoxyphenyl)-2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]acetamide](/img/structure/B3875369.png)

![N-[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B3875381.png)
![N'-{4-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzylidene}-2-nitrobenzohydrazide](/img/structure/B3875402.png)
![4,4'-sulfonylbis[N'-(4-methoxybenzylidene)benzohydrazide]](/img/structure/B3875411.png)

![2-(1H-benzimidazol-2-yl)-3-[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]acrylonitrile](/img/structure/B3875430.png)

![N-{4-[3-(4-methoxyphenyl)acryloyl]phenyl}-2-furamide](/img/structure/B3875439.png)